molecular formula C12H17N3O2S B2407974 N-(7-(Azamethoxymethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-YL)ethanamide CAS No. 1274948-15-0

N-(7-(Azamethoxymethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-YL)ethanamide

Cat. No. B2407974
CAS RN: 1274948-15-0
M. Wt: 267.35
InChI Key: BVQYCYMGPGXUOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Amides can be synthesized through the reaction between acyl chlorides and amines. This reaction involves an initial nucleophilic addition of an amide cation to the carbonyl group, followed by an elimination reaction .


Molecular Structure Analysis

Amides are neutral compounds. The amide linkage is planar, even though it’s often shown with a single bond, which should allow free rotation .


Chemical Reactions Analysis

Amides can undergo various chemical reactions. For example, they can be hydrolyzed in the presence of dilute acids .


Physical And Chemical Properties Analysis

Amides have various physical and chemical properties. For example, they can form hydrogen bonds, which gives them relatively high melting points . Small amides are soluble in water because they can form hydrogen bonds with water molecules .

Scientific Research Applications

References:

Mechanism of Action

The mechanism of action of amides depends on their specific structure and the context in which they are used. For example, in the reaction between acyl chlorides and amines, the nitrogen in the amine acts as a nucleophile and attacks the carbon in the acyl chloride .

Safety and Hazards

The safety and hazards of amides depend on their specific structure. For example, some amides are considered hazardous by the OSHA Hazard Communication Standard .

properties

IUPAC Name

N-(7-methoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-7(16)13-11-14-8-5-12(2,3)6-9(15-17-4)10(8)18-11/h5-6H2,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQYCYMGPGXUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C(=NOC)CC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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